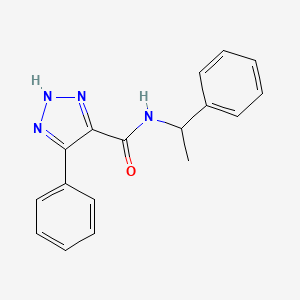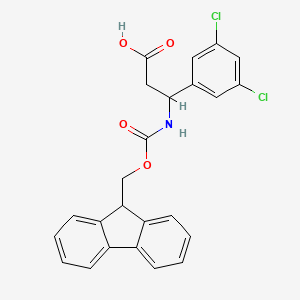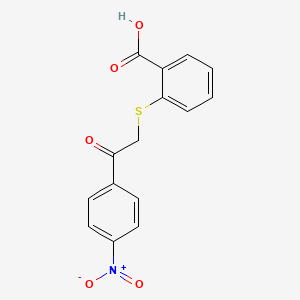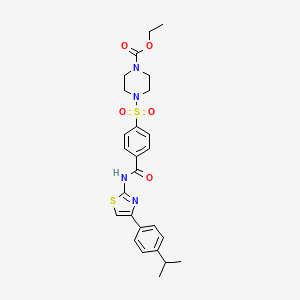![molecular formula C25H18ClN3O3 B2567389 2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326824-41-2](/img/structure/B2567389.png)
2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H18ClN3O3 and its molecular weight is 443.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Isoquinoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For example, a study on quinazolines, a structurally related class, showed that new compounds exhibited significant antibacterial and antifungal activities against a variety of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007). Another study reported the synthesis of quinazolinone derivatives with demonstrated anti-inflammatory and analgesic activities (Farag et al., 2012).
Materials Science Applications
Isoquinoline derivatives have also found applications in materials science, particularly in the development of photochromic systems and organic semiconductors. A study explored the thermal stability of photochromic compounds based on a six-membered ring as ethene bridges, showcasing the potential of isoquinoline derivatives in the creation of novel photoresponsive materials (Yang et al., 2012). This research contributes to the understanding of how variations in molecular structure, such as the degree of aromaticity, can influence the properties of photochromic materials.
Drug Synthesis and Biological Evaluation
In the realm of drug discovery, isoquinoline derivatives have been synthesized and assessed for various biological activities. The synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, including those with isoquinoline components, have been investigated, showing good to moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, the synthesis and evaluation of quinoline-oxadiazole–based azetidinone derivatives for their antimicrobial properties further demonstrate the versatility of isoquinoline derivatives in medicinal chemistry (Dodiya, Shihory, & Desai, 2012).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3/c1-2-31-22-10-6-5-9-20(22)23-27-24(32-28-23)21-15-29(17-13-11-16(26)12-14-17)25(30)19-8-4-3-7-18(19)21/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLABFLYLASPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)
![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)



![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)



![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2567321.png)

![2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2567323.png)

